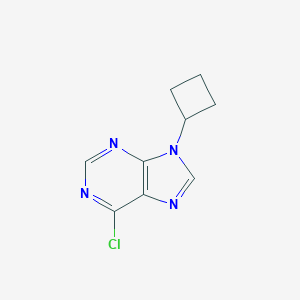

6-chloro-9-cyclobutyl-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-9-cyclobutyl-9H-purine is a chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol It belongs to the class of purine derivatives, which are aromatic heterocyclic compounds containing a purine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-cyclobutyl-9H-purine typically involves the chlorination of 9-cyclobutyl-9H-purine. One common method involves the reaction of 9-cyclobutyl-9H-purine with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-9-cyclobutyl-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cyclobutyl-9H-purine, while oxidation reactions may produce this compound N-oxide .

Aplicaciones Científicas De Investigación

6-chloro-9-cyclobutyl-9H-purine has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 6-chloro-9-cyclobutyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in nucleic acid metabolism, leading to the disruption of DNA and RNA synthesis . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy . Additionally, the compound may interfere with viral replication by targeting viral enzymes .

Comparación Con Compuestos Similares

6-chloro-9-cyclobutyl-9H-purine can be compared with other similar compounds, such as:

6-chloro-9H-purine: This compound lacks the cyclobutyl group and has different chemical properties and biological activities.

9-cyclobutyl-9H-purine: This compound lacks the chlorine atom at the 6-position, resulting in different reactivity and applications.

6-amino-9-cyclobutyl-9H-purine: This compound has an amino group instead of a chlorine atom at the 6-position, leading to different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

6-Chloro-9-cyclobutyl-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chlorine atom at the 6-position and a cyclobutyl group at the 9-position, exhibits various interactions with biological systems, primarily through its structural similarity to natural purines.

- Molecular Formula : C₉H₉ClN₄

- Molecular Weight : 208.65 g/mol

- IUPAC Name : 6-chloro-9-cyclobutylpurine

- CAS Number : 132332-65-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in nucleic acid metabolism. Studies indicate that it can inhibit enzymes critical for DNA and RNA synthesis, disrupting cellular processes essential for proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where targeting nucleic acid synthesis pathways can lead to therapeutic benefits.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, including:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication by interfering with viral nucleic acid synthesis.

- Antitumor Properties : Its ability to inhibit nucleic acid synthesis makes it a candidate for further investigation as an anticancer agent.

- Enzyme Inhibition : It selectively inhibits certain kinases and phosphatases, which are pivotal in various signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6-Chloro-9H-purine | Lacks cyclobutyl group | Different reactivity and bioactivity |

| 9-Cyclobutyl-9H-purine | Lacks chlorine at the 6-position | Exhibits different biological activities |

| 6-Amino-9-cyclobutyl-9H-purine | Contains amino group at the 6-position | Alters interaction with biological targets |

Research Findings and Case Studies

-

Case Study on Antiviral Properties :

- A study demonstrated that this compound inhibited the replication of specific RNA viruses in vitro. The compound's mechanism involved direct interaction with viral polymerases, leading to reduced viral load in treated cells.

-

Antitumor Activity Assessment :

- In preclinical models, this compound showed significant cytotoxicity against various cancer cell lines. The IC₅₀ values indicated effective inhibition of cell growth, correlating with its impact on nucleic acid metabolism.

-

Enzyme Inhibition Studies :

- Research highlighted its selective inhibition of protein kinases involved in cell signaling pathways. This inhibition was linked to downstream effects on cell cycle progression and apoptosis.

Propiedades

IUPAC Name |

6-chloro-9-cyclobutylpurine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-6/h4-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTPEPWLKVESOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=NC3=C2N=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.